N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

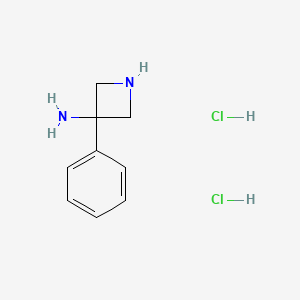

N,N-dimetil-2-(naftalen-1-il)-2-oxoacetamida es un compuesto orgánico con la fórmula molecular C14H13NO2. Es un derivado de la acetamida, que presenta un anillo de naftaleno unido a la parte de acetamida.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N,N-dimetil-2-(naftalen-1-il)-2-oxoacetamida normalmente implica la reacción del ácido naftalen-1-carboxílico con N,N-dimetilacetmida en presencia de un agente deshidratante como el cloruro de tionilo. La reacción procede a través de la formación de un cloruro de acilo intermedio, que luego reacciona con N,N-dimetilacetmida para producir el producto final.

Métodos de producción industrial: La producción industrial de N,N-dimetil-2-(naftalen-1-il)-2-oxoacetamida sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.

3. Análisis de las reacciones químicas

Tipos de reacciones: N,N-dimetil-2-(naftalen-1-il)-2-oxoacetamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de naftaleno.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo dimetilamino es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Los nucleófilos como aminas, tioles o haluros se pueden utilizar en condiciones básicas o ácidas.

Productos principales:

Oxidación: Derivados del ácido naftalen-1-carboxílico.

Reducción: Naftalen-1-il-2-hidroxiacetamida.

Sustitución: Varias acetamidas sustituidas dependiendo del nucleófilo utilizado.

Análisis De Reacciones Químicas

Types of Reactions: N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Naphthalene-1-carboxylic acid derivatives.

Reduction: Naphthalen-1-yl-2-hydroxyacetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N,N-dimetil-2-(naftalen-1-il)-2-oxoacetamida tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y heterociclos.

Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora como un posible candidato a fármaco debido a su similitud estructural con compuestos bioactivos.

Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de N,N-dimetil-2-(naftalen-1-il)-2-oxoacetamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. El anillo de naftaleno y la parte de acetamida juegan un papel crucial en su afinidad de unión y especificidad. Las vías y dianas exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.

Compuestos similares:

- N,N-dimetil-2-naftalen-1-ilacetamida

- 2-hidroxi-N,N-dimetil-2-naftalen-1-il-acetamida

- N-(2-(naftalen-1-iloxi)-etil)-acetamida

Comparación: N,N-dimetil-2-(naftalen-1-il)-2-oxoacetamida es único debido a la presencia tanto del anillo de naftaleno como del grupo oxoacetamida. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación. En comparación con sus análogos, puede exhibir diferentes perfiles de reactividad y actividad biológica, destacando su potencial para diversas aplicaciones.

Comparación Con Compuestos Similares

- N,N-dimethyl-2-naphthalen-1-ylacetamide

- 2-hydroxy-N,N-dimethyl-2-naphthalen-1-yl-acetamide

- N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide

Comparison: N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide is unique due to the presence of both the naphthalene ring and the oxoacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, highlighting its potential for diverse applications.

Propiedades

Fórmula molecular |

C14H13NO2 |

|---|---|

Peso molecular |

227.26 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-naphthalen-1-yl-2-oxoacetamide |

InChI |

InChI=1S/C14H13NO2/c1-15(2)14(17)13(16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |

Clave InChI |

RJUIHHITSSGWNY-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)C(=O)C1=CC=CC2=CC=CC=C21 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)

![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)

![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)

![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)

![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)